Ytterbium(III) oxide

Beschreibung

BenchChem offers high-quality Ytterbium(III) oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ytterbium(III) oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

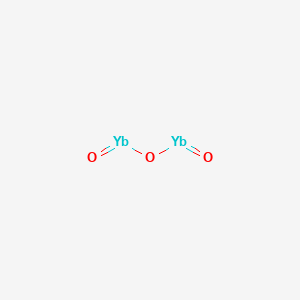

oxo(oxoytterbiooxy)ytterbium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Yb |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXNOXLJNSSSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Yb]O[Yb]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Yb2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ytterbium(III) oxide crystal structure and space group

An In-depth Technical Guide to the Crystal Structure and Space Group of Ytterbium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of Ytterbium(III) oxide (Yb₂O₃), a material of significant interest in various scientific and technological fields, including as a dopant in laser crystals and in certain ceramic and glass formulations. This document details the crystallographic parameters, coordination environments, and experimental methodologies used for its characterization.

Dominant Crystal Structure: C-type Cubic Bixbyite

Ytterbium(III) oxide predominantly crystallizes in the C-type rare-earth sesquioxide structure, which is a cubic bixbyite-type structure.[1][2] This structure is related to the fluorite structure, with one-quarter of the anion sites vacant in an ordered manner.[1][3] This ordering of vacancies leads to a doubling of the lattice parameter compared to the simple fluorite structure.

The crystal system for this common phase is cubic , and its space group is Ia-3 (space group number 206).[1][4]

Coordination Environment

In the C-type cubic structure of Yb₂O₃, there are two non-equivalent crystallographic sites for the Ytterbium (Yb³⁺) cations.[4][5] Both Yb³⁺ ions are six-coordinated, bonded to six oxygen (O²⁻) anions.[4][5] However, the coordination polyhedra are distorted octahedra.[4][5]

-

Yb³⁺ Site 1: One of the ytterbium sites is bonded to six equivalent oxygen atoms, forming YbO₆ octahedra that share both corners and edges.[4]

-

Yb³⁺ Site 2: The second ytterbium site is also bonded to six oxygen atoms, but in a more distorted octahedral environment.[4] The Yb-O bond distances for this site have a greater variation.[4]

The oxygen anions are in turn coordinated by four Ytterbium cations, forming distorted OYb₄ trigonal pyramids.[4]

Tabulated Crystallographic Data

The following table summarizes the key crystallographic data for the common cubic (Ia-3) phase of Ytterbium(III) oxide.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][4] |

| Space Group | Ia-3 (No. 206) | [1][4] |

| Lattice Parameter (a) | ~10.43 - 10.45 Å | [1][2] |

| Unit Cell Volume | ~1134 - 1141 ų | |

| Formula Units (Z) | 16 | |

| Calculated Density | ~9.17 g/cm³ | [1] |

| Atomic Positions | ||

| Yb1 (8b) | (1/4, 1/4, 1/4) | |

| Yb2 (24d) | (x, 0, 1/4) with x ≈ -0.03 | |

| O (48e) | (x, y, z) with x≈0.39, y≈0.15, z≈0.38 |

Note: The exact lattice parameters and atomic positions can vary slightly depending on the synthesis method and experimental conditions.

Polymorphism in Ytterbium(III) Oxide

While the C-type cubic structure is the most stable and commonly observed phase, another cubic polymorph of Yb₂O₃ has been reported, crystallizing in the I2₁3 space group (space group number 199). This phase also has a cubic crystal system. The relationship and transformation between these phases are subjects of ongoing research.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of Ytterbium(III) oxide is primarily accomplished through powder X-ray diffraction (XRD) and neutron diffraction techniques, often coupled with Rietveld refinement for detailed structural analysis.

Synthesis of Ytterbium(III) Oxide Powder

A common method for preparing polycrystalline Yb₂O₃ for diffraction studies is through a wet chemical synthesis route followed by calcination.[1][2]

Protocol for Wet Chemical Synthesis and Calcination:

-

Precursor Preparation: Dissolve a stoichiometric amount of Ytterbium(III) nitrate (B79036) hexahydrate (Yb(NO₃)₃·6H₂O) in deionized water.

-

Precipitation: Add an aqueous solution of a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or oxalic acid (H₂C₂O₄), dropwise to the ytterbium nitrate solution while stirring vigorously to precipitate ytterbium hydroxide (Yb(OH)₃) or ytterbium oxalate (B1200264) (Yb₂(C₂O₄)₃).

-

Washing and Drying: Filter the precipitate and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products. Dry the resulting powder in an oven at a temperature of 80-100 °C for several hours.

-

Calcination: Calcine the dried powder in a furnace at a high temperature, typically around 900 °C for 4 hours in an air atmosphere, to decompose the hydroxide or oxalate into Ytterbium(III) oxide.[1][2] The final product is a fine white powder of Yb₂O₃.

Powder X-ray Diffraction (XRD) Analysis

Objective: To obtain the diffraction pattern of the synthesized Yb₂O₃ powder to determine its crystal phase, lattice parameters, and crystallite size.

Instrumentation: A standard powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.5406 Å) is typically used.

Protocol:

-

Sample Preparation: A small amount of the calcined Yb₂O₃ powder is gently pressed into a sample holder to create a flat, smooth surface.

-

Data Collection:

-

Mount the sample holder in the diffractometer.

-

Set the data collection parameters. A typical scan would be over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed to identify the peak positions and intensities.

-

The phase is identified by comparing the experimental pattern with standard diffraction patterns from databases such as the JCPDS-ICDD.

-

For detailed structural information, Rietveld refinement is performed using software like FULLPROF or GSAS. This analysis refines the lattice parameters, atomic positions, and other structural details to achieve the best fit between the calculated and observed diffraction patterns.[6]

-

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly for accurately determining the positions of light atoms like oxygen in the presence of heavy atoms like ytterbium.

Objective: To precisely determine the oxygen sublattice structure and investigate any magnetic ordering at low temperatures.

Instrumentation: A high-resolution neutron powder diffractometer at a research reactor or spallation source is required.

Protocol:

-

Sample Preparation: A larger quantity of the Yb₂O₃ powder (typically a few grams) is loaded into a vanadium sample can, which is chosen for its low neutron scattering cross-section.

-

Data Collection: The sample is placed in the neutron beam, and diffraction data are collected over a wide range of scattering angles. Data collection times are generally longer than for XRD.

-

Data Analysis: Similar to XRD, Rietveld refinement is used to analyze the neutron diffraction data. The refinement provides highly accurate atomic positions, especially for the oxygen atoms, due to the comparable neutron scattering lengths of ytterbium and oxygen.

Logical Relationship of Ytterbium(III) Oxide Crystal Structures

The following diagram illustrates the primary crystal structure of Ytterbium(III) oxide and its relationship to the less common polymorphic form.

Caption: Relationship between the common and polymorphic crystal structures of Yb₂O₃.

This guide provides a foundational understanding of the crystal structure of Ytterbium(III) oxide. For professionals in drug development, the precise control and characterization of the crystal structure of materials used as excipients or in delivery systems are crucial for ensuring product consistency and performance. The detailed structural knowledge of Yb₂O₃ is also vital for its application in advanced materials and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Production and Characterization of RE3+:Yb2O3 Nanoparticles | Scientific.Net [scientific.net]

- 3. scispace.com [scispace.com]

- 4. Yb2O3 for Laser Crystals: Synthesis, Properties, and Applications in High-Power Lasers [stanfordmaterials.com]

- 5. Ytterbium oxide nanofibers: fabrication and characterization for energy applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rietveld refinement of YbCoO3 prepared from aqueous solution-gel precursor | Powder Diffraction | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Lattice Parameters and Unit Cell of Ytterbium(III) Oxide

This technical guide provides a comprehensive overview of the crystallographic properties of Ytterbium(III) oxide (Yb₂O₃), specifically focusing on its lattice parameters and unit cell structure. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this rare-earth oxide in their work.

Crystal Structure and Unit Cell of Ytterbium(III) Oxide

Ytterbium(III) oxide crystallizes in a cubic system, a structural characteristic that is crucial for understanding its physical and chemical properties.[1][2] This cubic structure is specifically the C-type rare-earth sesquioxide structure, which is related to the fluorite structure with a quarter of the anion sites vacant.[1][3] This arrangement leads to two distinct coordination environments for the ytterbium atoms.[1][3]

The crystal structure is defined by the space group Ia-3 (No. 206), which dictates the symmetry operations applicable to the unit cell.[1][4] The unit cell of Ytterbium(III) oxide contains 32 Yb³⁺ cations and 48 O²⁻ anions, resulting in a total of 80 atoms.[4]

Lattice Parameters

The lattice parameter, 'a', for the cubic unit cell of Ytterbium(III) oxide has been determined by various experimental and computational methods. The reported values show slight variations, which can be attributed to factors such as experimental conditions, sample purity, and the analytical method employed.

| Lattice Parameter 'a' (Å) | Crystal System | Space Group | Method | Reference |

| 10.434 | Cubic | Ia-3 | Experimental | [2] |

| 10.33 | Cubic | Ia-3 | Computational | [4] |

| 9.276 | Cubic | Ia-3 | Computational (at 296 K) | [5] |

| 9.273 | Cubic | I2₁3 | Computational | [6] |

| 10.444 - 10.453 | Cubic | Ia-3 | Experimental (Wet chemical synthesis) | [7][8] |

Experimental Determination of Lattice Parameters

The precise determination of lattice parameters is fundamental to materials characterization. For Ytterbium(III) oxide, powder X-ray diffraction (XRD) is the primary technique employed. The following sections detail the experimental and analytical protocols involved.

Sample Preparation for Powder X-ray Diffraction

Proper sample preparation is critical to obtain high-quality diffraction data.

Objective: To produce a fine, homogeneous powder with random crystallite orientation to ensure accurate and reproducible XRD results.

Protocol:

-

Grinding: The Ytterbium(III) oxide sample is ground to a fine powder using a mortar and pestle, typically made of agate to minimize contamination.[9] The goal is to achieve a particle size in the micrometer range.

-

Homogenization: To ensure a uniform distribution of particles, the ground powder can be mixed or sieved.[10]

-

Sample Mounting: The fine powder is carefully packed into a sample holder. It is crucial to create a flat, smooth surface that is level with the holder's surface to avoid errors in the measured diffraction angles.[8] Rear loading techniques can be employed to minimize preferred orientation of the crystals.

Powder X-ray Diffraction (XRD) Data Acquisition

Objective: To obtain a diffraction pattern that shows the intensity of diffracted X-rays as a function of the diffraction angle (2θ).

Protocol:

-

Instrument Setup: A powder diffractometer is used, typically in the Bragg-Brentano geometry. The X-ray source is commonly Cu Kα radiation (λ = 1.5406 Å).

-

Scan Parameters: The XRD pattern is recorded over a specific 2θ range, for instance, from 20° to 85°. The data is collected in a step-scan mode with a defined step size (e.g., 0.02°) and dwell time per step.

-

Data Collection: The instrument software records the intensity of the diffracted X-ray beam at each 2θ step, generating the raw diffraction pattern.

Data Analysis for Lattice Parameter Determination

The collected XRD data is analyzed to determine the lattice parameters. Several methods can be employed, from basic calculations to more sophisticated refinement techniques.

Rietveld refinement is a powerful method that involves fitting a calculated diffraction pattern to the experimental data.

Objective: To refine crystallographic parameters, including lattice parameters, atomic positions, and instrumental parameters, to achieve the best possible fit between the observed and calculated diffraction patterns.

Protocol:

-

Initial Model: An initial structural model is required, which includes the space group (Ia-3 for Yb₂O₃), approximate lattice parameters, and atomic positions.

-

Software: Specialized software such as FullProf or GSAS is used to perform the refinement.

-

Refinement Process: The software iteratively adjusts various parameters (scale factor, background, lattice parameters, peak shape parameters, atomic coordinates, etc.) to minimize the difference between the calculated and experimental patterns.

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring agreement indices such as the R-weighted pattern (Rwp) and the goodness-of-fit (χ²) value.

The Cohen-Wagner method is a graphical extrapolation technique used to obtain accurate lattice parameters by correcting for systematic errors.

Objective: To determine the lattice parameter by plotting a function of the lattice parameter calculated from each diffraction peak against a function of the diffraction angle and extrapolating to zero.

Protocol:

-

Peak Indexing: Each peak in the diffraction pattern is assigned its corresponding Miller indices (hkl).

-

Lattice Parameter Calculation: For each peak, an approximate lattice parameter 'a' is calculated using the Bragg's law and the d-spacing formula for a cubic system.

-

Plotting: A graph of the calculated lattice parameter 'a' versus an error function, such as cos²θ/sinθ + cos²θ/θ, is plotted.

-

Extrapolation: A linear fit is applied to the data points, and the line is extrapolated to the y-axis (where the error function is zero) to obtain the true lattice parameter.

The Williamson-Hall method is used to separate the contributions of crystallite size and microstrain to the broadening of diffraction peaks.

Objective: To determine the average crystallite size and the amount of microstrain within the crystal lattice.

Protocol:

-

Peak Analysis: The full width at half maximum (FWHM) and the position (2θ) of several diffraction peaks are accurately determined.

-

Plotting: A Williamson-Hall plot is constructed by plotting βcos(θ) on the y-axis against 4sin(θ) on the x-axis, where β is the FWHM in radians.

-

Data Extraction: A linear fit is applied to the data points. The y-intercept of the fitted line provides information about the crystallite size, and the slope of the line is related to the microstrain.

Visualization of the Ytterbium(III) Oxide Unit Cell

The following diagram, generated using the DOT language, illustrates the arrangement of atoms within the conventional unit cell of Ytterbium(III) oxide.

Caption: Conceptual representation of the Ytterbium(III) oxide unit cell.

References

- 1. youtube.com [youtube.com]

- 2. Determination of Size and Strain [pd.chem.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. arxiv.org [arxiv.org]

- 8. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 9. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 10. drawellanalytical.com [drawellanalytical.com]

band gap and electronic structure of Ytterbium(III) oxide

An In-depth Technical Guide to the Band Gap and Electronic Structure of Ytterbium(III) Oxide

Abstract

Ytterbium(III) oxide (Yb₂O₃), a rare-earth sesquioxide, is a material of significant interest in various advanced applications, including high-k dielectrics, optical coatings, and as a host material for lasers and phosphors. A fundamental understanding of its electronic structure and band gap is critical for the design and optimization of devices based on this material. This technical guide provides a comprehensive overview of the electronic properties of Yb₂O₃, detailing both experimental findings and theoretical predictions. It includes a summary of reported band gap values, detailed protocols for key characterization techniques, and a discussion of the theoretical frameworks required to accurately model this strongly correlated material.

Electronic Structure of Ytterbium(III) Oxide

The electronic structure of a material describes the allowed energy levels for its electrons and is fundamental to its optical and electrical properties. For Yb₂O₃, the electronic structure is characterized by a wide band gap, with contributions from oxygen, and the d- and f-orbitals of ytterbium.

1.1. Valence and Conduction Bands

The electronic band structure of Yb₂O₃ is primarily defined by:

-

Valence Band (VB): The highest energy band filled with electrons. In Yb₂O₃, the top of the valence band is predominantly formed from filled O 2p orbitals.

-

Conduction Band (CB): The lowest energy band that is empty of electrons. The bottom of the conduction band is mainly composed of unoccupied Yb 5d orbitals.

The energy difference between the top of the valence band and the bottom of the conduction band constitutes the fundamental band gap.

1.2. The Role of 4f Electrons

A critical feature of Yb₂O₃ is the presence of partially filled 4f orbitals in the Yb³⁺ ion (electronic configuration [Xe] 4f¹³). These 4f states are highly localized and exhibit strong electron-electron correlation. They form narrow energy bands that lie within the main O 2p – Yb 5d band gap. The precise energy position of these f-levels is crucial as they can participate in optical transitions and influence the material's properties.

1.3. Theoretical Modeling Challenges and Approaches

Standard ab initio computational methods, such as Density Functional Theory (DFT) with Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) functionals, are known to inadequately describe the electronic structure of materials with strongly correlated electrons like the lanthanide oxides. These methods suffer from self-interaction errors, which leads to a severe underestimation of the band gap. For instance, DFT-GGA calculations for Yb₂O₃ available on the Materials Project database predict a band gap of 0.00 eV, incorrectly suggesting metallic behavior.

To obtain an accurate description, more advanced theoretical approaches are necessary:

-

Hybrid Functionals (e.g., HSE06): These functionals incorporate a portion of exact Hartree-Fock exchange, which helps to correct the self-interaction error and provides much more accurate band gap predictions for materials like rare-earth oxides. For the analogous material Y₂O₃, HSE06 calculations predict a band gap of ~6.0 eV, which is in excellent agreement with experimental values of ~5.5 eV.

-

GW Approximation: This many-body perturbation theory approach is considered a state-of-the-art method for calculating quasiparticle energies and band gaps in solids, often yielding high accuracy.

Due to the strong similarity in the electronic structure of rare-earth sesquioxides, the band structure of Y₂O₃ calculated with the HSE06 functional serves as an excellent analogue to illustrate the key features expected for Yb₂O₃. The diagram shows a wide, direct band gap at the Γ point, with the valence band maximum (VBM) composed of O 2p states and the conduction band minimum (CBM) composed of Y 4d states (analogous to Yb 5d states).

The Band Gap of Ytterbium(III) Oxide

The band gap (Eg) is a critical parameter that dictates the electrical conductivity and optical transparency of a material. Yb₂O₃ is a wide-band-gap insulator, making it transparent over a broad range of the electromagnetic spectrum.

2.1. Experimental Band Gap Data

The experimental band gap of Yb₂O₃ has been determined by various optical techniques, primarily UV-Vis spectroscopy. The reported values show some variation, which can be attributed to differences in material form (e.g., thin film, bulk ceramic, powder), crystallinity, stoichiometry, and measurement methodology. A summary of representative experimental values is presented in Table 1.

| Band Gap (eV) | Transition Type | Material Form | Measurement Technique | Reference |

| 4.05 | Direct | Thin Film (Spray Pyrolysis) | UV-Vis Spectroscopy | |

| 3.80 | Indirect | Thin Film (Spray Pyrolysis) | UV-Vis Spectroscopy | |

| 3.09 - 3.27 | - | Thin Film (Annealed) | UV-Vis Spectroscopy | |

| > 4.6 | - | La-doped Ceramic | Optical Transmission |

Table 1. Summary of experimentally determined band gap values for Ytterbium(III) Oxide.

2.2. Direct vs. Indirect Band Gap

The nature of the band gap can be either direct or indirect, depending on whether the valence band maximum and conduction band minimum occur at the same momentum vector (k-vector) in the Brillouin zone.

-

Direct Band Gap: Allows for efficient absorption and emission of photons.

-

Indirect Band Gap: Photon absorption or emission requires the assistance of a phonon to conserve momentum, making these transitions less probable.

As seen in Table 1, both direct and indirect transitions have been reported for Yb₂O₃ thin films. The analysis of the absorption data using a Tauc plot allows for the determination of both the band gap energy and the nature of the transition.

Experimental Protocols

Accurate determination of the band gap and characterization of the electronic structure require precise experimental procedures. The following sections detail the standard protocols for UV-Vis spectroscopy and X-ray photoelectron spectroscopy.

3.1. Optical Band Gap Determination via UV-Vis Diffuse Reflectance Spectroscopy

This protocol is suitable for powdered Yb₂O₃ samples.

Objective: To determine the optical band gap (Eg) using a Tauc plot derived from diffuse reflectance data.

Methodology:

-

Sample Preparation:

-

Ensure the Yb₂O₃ powder is dry and finely ground to ensure uniform particle size and good packing.

-

A white reflectance standard (e.g., BaSO₄ or PTFE) is used as a reference (100% reflectance).

-

The Yb₂O₃ powder is packed into a specialized sample holder, ensuring a flat, smooth, and opaque surface.

-

-

Data Acquisition:

-

A UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory is used to measure the diffuse reflectance of the sample.

-

The reflectance spectrum (R) is recorded over a suitable wavelength range (e.g., 200-800 nm). The reference spectrum of the standard is also recorded.

-

The instrument software calculates the percentage reflectance (%R) of the sample relative to the standard.

-

-

Data Analysis (Kubelka-Munk and Tauc Plot):

-

Kubelka-Munk Transformation: The measured reflectance (R) is converted into a value proportional to the absorption coefficient (α) using the Kubelka-Munk function, F(R): F(R) = (1 - R)² / 2R

-

Energy Conversion: The wavelength (λ, in nm) is converted to photon energy (hν, in eV) using the relation: hν (eV) = 1240 / λ (nm)

-

Tauc Plot Construction: The Tauc relation is used to determine the band gap type and energy: (F(R) * hν)n = A (hν - Eg) Where:

-

A is a proportionality constant.

-

E_g is the band gap energy.

-

n is an exponent that depends on the nature of the electronic transition (n=2 for a direct allowed transition, n=1/2 for an indirect allowed transition).

-

-

Band Gap Extrapolation: Plot (F(R) * hν)n on the y-axis versus hν on the x-axis for both n=2 and n=1/2. The plot that yields the longest and most linear region near the absorption edge indicates the dominant transition type. The band gap (Eg) is determined by extrapolating the linear portion of this plot to the x-axis (where the y-value is zero).

-

3.2. Electronic Structure Characterization via X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition, chemical oxidation states, and features of the valence band electronic structure.

Methodology:

-

Sample Preparation:

-

The Yb₂O₃ powder is mounted onto a sample holder using conductive carbon tape.

-

The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

In-situ surface cleaning using a low-energy Ar⁺ ion beam may be performed to remove adventitious carbon and surface hydroxides, although this can potentially reduce the oxide surface.

-

-

Instrument Calibration and Data Acquisition:

-

The spectrometer is calibrated using standard reference lines (e.g., Au 4f₇/₂ at 84.0 eV and Ag 3d₅/₂ at 368.3 eV).

-

A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used.

-

Survey Scan: A wide-range scan (e.g., 0-1200 eV binding energy) is acquired at a lower resolution (high pass energy) to identify all elements present on the surface.

-

High-Resolution Scans: Narrow-range, high-resolution scans (low pass energy) are acquired for the core levels of interest: Yb 4d, O 1s, and C 1s. The valence band region (e.g., -5 to 20 eV) is also scanned.

-

Charge neutralization using a low-energy electron flood gun is typically required for insulating samples like Yb₂O₃ to prevent surface charging.

-

-

Data Analysis:

-

Charge Correction: The binding energy scale is corrected by setting the adventitious C 1s peak to 284.8 eV.

-

Peak Fitting: High-resolution spectra are analyzed using specialized software. Peaks are fitted with Voigt or Gaussian-Lorentzian functions after a suitable background subtraction (e.g., Shirley or Tougaard).

-

Chemical State Identification: The binding energies of the Yb 4d and O 1s peaks are compared to literature values to confirm the Yb³⁺ oxidation state and identify different oxygen species (lattice oxygen, hydroxides, defects). Rare-earth 4d spectra often show complex multiplet splitting due to the interaction of the core hole with the partially filled 4f shell.

-

Valence Band Analysis: The high-resolution spectrum of the valence band region reveals the density of occupied electronic states. The leading edge of this spectrum corresponds to the valence band maximum (VBM).

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the electronic structure of Yb₂O₃.

Caption: Experimental workflow for determining the band gap and electronic structure of Yb₂O₃.

Caption: Schematic of the electronic band structure of Ytterbium(III) Oxide.

Conclusion

Ytterbium(III) oxide is a wide-band-gap insulator with significant potential for optical and electronic applications. Its electronic structure is defined by O 2p and Yb 5d states forming the valence and conduction bands, respectively, with highly correlated Yb 4f states playing a crucial role within the band gap. Experimental studies on thin films report a direct optical band gap of approximately 4.05 eV. Accurate theoretical prediction of these properties necessitates the use of advanced computational methods like hybrid DFT functionals or the GW approximation to overcome the limitations of standard DFT. The standardized experimental protocols provided herein for UV-Vis and X-ray photoelectron spectroscopy offer a reliable framework for the precise characterization of Yb₂O₃ and related rare-earth oxide materials.

A Comprehensive Technical Guide to the Thermal Expansion Coefficient of Ytterbium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal expansion coefficient of Ytterbium(III) oxide (Yb₂O₃), a critical parameter for its application in high-temperature environments, including as a component in thermal barrier coatings and advanced ceramics. This document outlines the quantitative data, detailed experimental protocols for its measurement, and visual representations of the experimental workflows.

Core Data Presentation

The thermal expansion coefficient (TEC) of Ytterbium(III) oxide exhibits a near-linear relationship with increasing temperature up to its melting point. The stability of its cubic bixbyite C-type structure is maintained over a broad temperature range, making it a predictable and reliable material for high-temperature applications.[1][2]

Below is a summary of the experimentally determined TEC values for Yb₂O₃ from various studies.

| Temperature Range (°C) | Mean Linear Thermal Expansion Coefficient (×10⁻⁶ K⁻¹) | Measurement Technique | Reference |

| Room Temperature - 600 | 8.27 | Not Specified | [1] |

| 600 - 972 | 10.31 | Not Specified | [1] |

| 200 - 1400 | 8.2 | Dilatometry | [2] |

| 25 - 2450 | 8.5 ± 0.6 | Synchrotron X-ray Diffraction | [1][2] |

Experimental Protocols

The determination of the thermal expansion coefficient of ceramic materials like Ytterbium(III) oxide requires precise measurement of dimensional changes as a function of temperature. Two primary methods for this analysis are Push-Rod Dilatometry and High-Temperature X-ray Diffraction (HTXRD).

Push-Rod Dilatometry

This technique measures the linear dimensional change of a solid sample as it is heated or cooled. A push rod transmits the change in length of the sample to a displacement sensor.

Apparatus:

-

Dilatometer with a furnace capable of reaching at least 1500°C.

-

Push-rod and sample holder (typically made of alumina (B75360) or fused silica).

-

Linear Variable Differential Transformer (LVDT) or other high-precision displacement sensor.

-

Thermocouple for accurate temperature measurement.

-

Data acquisition system.

Procedure:

-

Sample Preparation: A rectangular or cylindrical sample of Yb₂O₃ is prepared with a typical length of up to 50 mm and a width or diameter of up to 6.5 mm.[3] The ends of the sample should be flat and parallel.

-

Calibration: The dilatometer is calibrated using a standard reference material with a known thermal expansion, such as a corundum single crystal.[3] This calibration corrects for the expansion of the measurement system itself.

-

Sample Mounting: The Yb₂O₃ sample is placed in the sample holder within the furnace. The push rod is brought into contact with the sample with a minimal, constant contact force.

-

Heating Program: The sample is heated according to a predefined temperature program. A typical heating rate for ceramics is 3°C/min.

-

Data Acquisition: The change in sample length and the corresponding temperature are continuously recorded throughout the heating and cooling cycle.

-

Calculation: The coefficient of linear thermal expansion (α) is calculated from the recorded data using the formula: α = (ΔL / L₀) / ΔT where ΔL is the change in length, L₀ is the initial length, and ΔT is the change in temperature.

High-Temperature X-ray Diffraction (HTXRD)

HTXRD is a powerful in-situ technique that allows for the determination of the thermal expansion from changes in the crystal lattice parameters as a function of temperature.

Apparatus:

-

X-ray diffractometer equipped with a high-temperature furnace or heating stage.

-

Synchrotron X-ray source (for high resolution and rapid data collection).

-

Position-sensitive detector.

-

Atmosphere control system (e.g., to allow for measurements in air, inert gas, or vacuum).

Procedure:

-

Sample Preparation: A fine powder of Yb₂O₃ is used. For some setups, the powder is pressed into a small pellet or packed into a sample holder. For laser-heated aerodynamic levitation, a small spherical sample is prepared by melting the powder.[1]

-

Sample Mounting: The sample is mounted in the high-temperature chamber of the diffractometer.

-

Heating Program: The sample is heated to the desired temperatures. Diffraction patterns are collected at various temperature intervals upon heating and cooling.

-

Data Collection: At each temperature step, an X-ray diffraction pattern is recorded.

-

Data Analysis: The diffraction peaks in each pattern are indexed to the crystal structure of Yb₂O₃ (cubic bixbyite). The precise positions of the diffraction peaks are used to calculate the lattice parameters of the unit cell at each temperature.

-

Calculation: The thermal expansion coefficient is determined from the change in the calculated lattice parameters as a function of temperature.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two primary methods used to determine the thermal expansion coefficient of Ytterbium(III) oxide.

Caption: Workflow for Push-Rod Dilatometry.

Caption: Workflow for High-Temperature X-ray Diffraction.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Ytterbium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of Ytterbium(III) oxide (Yb₂O₃), a material of interest in various scientific and technological fields. This document details the theoretical underpinnings of its magnetic behavior, presents quantitative data on its magnetic susceptibility, and outlines the experimental protocols for its characterization.

Introduction to the Magnetic Properties of Ytterbium(III) Oxide

Ytterbium(III) oxide is a sesquioxide of the lanthanide element ytterbium. The magnetic properties of Yb₂O₃ are primarily determined by the electron configuration of the Ytterbium(III) ion (Yb³⁺). The Yb³⁺ ion has a 4f¹³ electron configuration, which results in a non-zero total angular momentum and, consequently, paramagnetic behavior. At high temperatures, the magnetic susceptibility of Ytterbium(III) oxide generally follows the Curie-Weiss law. However, due to the influence of the crystal electric field on the Yb³⁺ ions, deviations from this law are observed, particularly at lower temperatures. The material is known to order antiferromagnetically at a very low Néel temperature, typically around 2.3 K.

Ytterbium(III) oxide crystallizes in a cubic bixbyite structure with the space group Ia-3. In this structure, the Yb³⁺ ions occupy two distinct crystallographic sites with different local symmetries, which influences the crystal field splitting of the electronic energy levels and, in turn, the overall magnetic response of the material.

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of Ytterbium(III) oxide is dependent on temperature. The following table summarizes the key magnetic parameters derived from experimental data. A graphical representation of the temperature dependence of the inverse magnetic susceptibility and the corresponding Curie-Weiss fit is also provided.

| Parameter | Value | Unit | Notes |

| Effective Magnetic Moment (µ_eff) | 4.64 | µ_B | Calculated from a Curie-Weiss fit in the 200-400 K range.[1] |

| Weiss Constant (θ_CW) | -81 | K | Determined from a Curie-Weiss fit in the 200-400 K range, indicating antiferromagnetic interactions.[1] |

| Theoretical Magnetic Moment (Yb³⁺) | 4.54 | µ_B | Calculated for the free Yb³⁺ ion. |

Note: The large negative Weiss constant is considered unphysically large and is attributed to the influence of thermally populated crystal field levels, highlighting that a simple Curie-Weiss law is insufficient to describe the system over a wide temperature range.[1]

Theoretical Framework

The magnetic susceptibility (χ) of a paramagnetic material can often be described by the Curie-Weiss law:

χ = C / (T - θ_CW)

Where:

-

C is the Curie constant, which is related to the effective magnetic moment (µ_eff) of the magnetic ions.

-

T is the absolute temperature.

-

θ_CW is the Weiss constant, which provides information about the magnetic interactions between the ions.

For Ytterbium(III) oxide, the experimental data at high temperatures (200-400 K) can be fitted to the Curie-Weiss law to extract the effective magnetic moment and the Weiss constant.[1] However, the influence of the crystal electric field, which splits the energy levels of the Yb³⁺ ion, necessitates a more sophisticated model for a complete description of the magnetic susceptibility over a broad temperature range.[1]

The following diagram illustrates the logical relationship for interpreting the magnetic susceptibility of Yb₂O₃:

Caption: Logical framework for the analysis of Ytterbium(III) oxide's magnetic susceptibility.

Experimental Protocols

The determination of the magnetic susceptibility of Ytterbium(III) oxide involves two main stages: sample preparation and magnetic measurement.

Sample Preparation (Wet Chemical Synthesis)

A common method for synthesizing Yb₂O₃ nanoparticles is through wet chemical synthesis followed by calcination.

-

Precursor Solution: Start with a nitrate (B79036) salt of ytterbium, such as Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O).

-

Synthesis: The synthesis can be carried out using a wet chemical method.

-

Calcination: The resulting precursor is then calcined in a furnace at a high temperature, for example, at 900°C for 4 hours, to obtain the Ytterbium(III) oxide powder.

-

Characterization: The crystal structure and morphology of the synthesized powder should be confirmed using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials.

General Workflow:

Caption: A generalized experimental workflow for measuring the magnetic susceptibility of Yb₂O₃.

Detailed Steps:

-

Sample Loading: A precisely weighed amount of the Yb₂O₃ powder is loaded into a sample holder, such as a gelatin capsule. The empty capsule's magnetic contribution should be measured separately for background subtraction.

-

Mounting: The sample holder is mounted in the SQUID magnetometer.

-

Temperature-Dependent Measurement: The magnetic moment of the sample is measured as a function of temperature, typically from low temperatures (e.g., 2 K) to above room temperature (e.g., 400 K), under a constant applied magnetic field (e.g., 1000 Oe).

-

Field-Dependent Measurement: Isothermal magnetization measurements are performed by varying the magnetic field at a constant temperature.

-

Data Correction: The raw data is corrected for the diamagnetic contribution of the sample holder.

-

Data Analysis: The corrected magnetic moment data is converted to magnetic susceptibility (χ). The temperature dependence of χ and 1/χ is then plotted and analyzed as described in the theoretical framework section.

Conclusion

This technical guide has provided a detailed overview of the magnetic susceptibility of Ytterbium(III) oxide. The paramagnetic nature of Yb₂O₃, arising from the Yb³⁺ ion, is well-established. Quantitative analysis of its magnetic susceptibility reveals an effective magnetic moment in good agreement with theoretical predictions for the free ion. The influence of the crystal electric field is significant, leading to deviations from the simple Curie-Weiss law at lower temperatures. The outlined experimental protocols for sample synthesis and magnetic characterization provide a solid foundation for researchers and scientists working with this material. Further investigations into the precise crystal field splitting in Yb₂O₃ would provide a more complete understanding of its magnetic properties.

References

An In-depth Technical Guide to the Vibrational Modes of Ytterbium(III) Oxide using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Ytterbium(III) oxide (Yb₂O₃) vibrational modes using Fourier Transform Infrared (FTIR) spectroscopy. It covers the theoretical basis rooted in the material's crystal structure, detailed experimental protocols for synthesis and analysis, and a summary of key spectral data.

Introduction to Ytterbium(III) Oxide and its Vibrational Properties

Ytterbium(III) oxide (Yb₂O₃), a rare-earth sesquioxide, is a technologically significant material with applications in high-power lasers, high-k gate dielectrics, and as a contrasting agent.[1] It predominantly crystallizes in the cubic C-type (bixbyite) structure with the space group Ia-3.[2][3] This specific crystal lattice dictates the vibrational modes of the Yb-O bonds, which can be effectively probed using FTIR spectroscopy.

FTIR spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength, providing a unique fingerprint based on the vibrational frequencies of its chemical bonds. For Yb₂O₃, this technique is invaluable for confirming the formation of the oxide, assessing its purity, and understanding its bonding environment.

Crystal Structure and Theoretical Vibrational Modes

The C-type cubic structure of Yb₂O₃ features two distinct crystallographic sites for the Ytterbium (Yb³⁺) ions.[4] Both sites have a coordination number of six, where each Yb³⁺ ion is bonded to six oxygen atoms in a distorted octahedral geometry.[4] The arrangement of these YbO₆ octahedra within the Ia-3 space group determines the number of theoretically active vibrational modes in both infrared and Raman spectroscopy. Group theory analysis of this bixbyite structure predicts a set of specific IR-active modes corresponding to the stretching and bending vibrations of the Yb-O bonds. Anomalies in the vibrational spectra of Yb₂O₃ compared to other rare-earth oxides have been reported, suggesting weaker bonding and unique electron-phonon interactions involving the 4f electronic structure of ytterbium.[5]

Experimental Protocols

A reliable FTIR analysis begins with the synthesis of high-purity Yb₂O₃. Various synthesis methods are employed, including wet chemical precipitation, sol-gel processes, and electrospinning, typically followed by a calcination step to achieve the desired crystalline oxide phase.[6][7][8]

A. Synthesis of Yb₂O₃ Nanoparticles via Wet Chemical Precipitation

This protocol is a representative method for producing Yb₂O₃ nanoparticles.

-

Precursor Solution: Prepare an aqueous solution of ytterbium nitrate (B79036) (e.g., 0.1-0.2 M).[7]

-

Precipitation: Add a precipitating agent, such as ammonium (B1175870) carbonate, to the ytterbium nitrate solution under constant stirring to form ytterbium carbonate precipitate.[7]

-

Washing: The resulting precipitate is washed several times with deionized water and ethanol (B145695) to remove impurities.

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.

-

Calcination: The dried precursor powder (ytterbium carbonate) is calcined in a furnace at high temperatures (e.g., 800-1000 °C) for several hours (e.g., 2-6 hours).[7] This step decomposes the carbonate and forms crystalline Yb₂O₃. FTIR and X-Ray Diffraction (XRD) are used to confirm the complete conversion.[7]

B. FTIR Sample Preparation and Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (approx. 1-2 mg) of the calcined Yb₂O₃ powder with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-forming die and press it under high pressure (several tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the Yb₂O₃-KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[7] A typical measurement involves accumulating multiple scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

// Define nodes Synthesis [label="Synthesis of Yb₂O₃\n(e.g., Wet Chemical)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calcination [label="Calcination\n(e.g., 900°C, 4h)", fillcolor="#FBBC05", fontcolor="#202124"]; XRD [label="Phase Confirmation\n(XRD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Prep [label="Sample Preparation\n(KBr Pellet)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="FTIR Data Acquisition\n(4000-400 cm⁻¹)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Spectral Analysis &\nInterpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges Synthesis -> Calcination [color="#202124", penwidth=1.5]; Calcination -> XRD [color="#202124", penwidth=1.5]; Calcination -> Sample_Prep [color="#202124", penwidth=1.5]; Sample_Prep -> FTIR [color="#202124", penwidth=1.5]; FTIR -> Analysis [color="#202124", penwidth=1.5]; XRD -> Analysis [label="Confirm pure cubic phase", style=dashed, color="#EA4335", fontcolor="#202124", fontsize=10, penwidth=1.5]; } Caption: General experimental workflow from synthesis to spectral analysis.

Data Presentation and Interpretation of Vibrational Modes

The FTIR spectrum of Yb₂O₃ is characterized by several key absorption bands. The most important of these are the vibrations corresponding to the Yb-O bonds, which confirm the oxide's formation. Other bands may be present due to atmospheric moisture, incomplete calcination of precursors, or surface functionalization.

Table 1: Summary of Observed FTIR Vibrational Modes for Ytterbium(III) Oxide

| Observed Frequency (cm⁻¹) | Assignment | Sample Type / Synthesis Method | Reference(s) |

| ~575 cm⁻¹ | Yb-O bond vibration | Nanoparticles | [9] |

| 568 cm⁻¹ | Yb-O bond vibration | Nanofibers via electrospinning | [6] |

| 562 cm⁻¹ | Yb-O bond vibration | Nanocomposite via co-precipitation | [9] |

| ~430 cm⁻¹ | Yb-O stretching vibration | Nanoparticles | [10] |

| ~850 cm⁻¹ | Yb-O bonds | Nanoparticles from ytterbium carbonate precursor | [7][11] |

| ~3440 cm⁻¹ | O-H stretching of adsorbed water | Nanoparticles | [9][10] |

| 1387 - 1543 cm⁻¹ | C-O stretching from residual carbonate precursors | Nanoparticles from ytterbium carbonate precursor | [7][11] |

Interpretation of Spectral Data:

-

Yb-O Vibrations: The primary absorption bands for Yb₂O₃ are found in the far-infrared region, typically between 400 and 600 cm⁻¹.[6][9][10] These bands are attributed to the stretching and bending modes of the Yb-O bonds within the crystal lattice. The exact position of these peaks can vary depending on factors such as crystallite size, morphology (nanoparticles vs. nanofibers), and strain.[6]

-

Hydroxyl Groups: A broad absorption band centered around 3440 cm⁻¹ is commonly observed.[9][10] This is due to the O-H stretching vibration of water molecules physically adsorbed onto the surface of the nanoparticles from the atmosphere.[10]

-

Residual Precursors: If the synthesis involves carbonate precursors, sharp peaks may be observed in the 800-1600 cm⁻¹ range, corresponding to C-O vibrational modes.[7][11] The absence or low intensity of these peaks indicates successful and complete conversion of the precursor to the oxide phase during calcination.

Conclusion

FTIR spectroscopy is a powerful and accessible tool for the characterization of Ytterbium(III) oxide. It provides critical information on the formation of the Yb-O bonds, the presence of impurities or residual precursors, and the hydration state of the material's surface. A thorough analysis, combining experimental data with an understanding of the material's C-type cubic crystal structure, allows for a robust assessment of Yb₂O₃ quality and purity, which is essential for its advanced applications.

References

- 1. scispace.com [scispace.com]

- 2. Ytterbium(III) oxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Raman Scattering Spectrum of Ytterbium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Raman scattering spectrum of Ytterbium(III) oxide (Yb₂O₃), a material of significant interest in various scientific and technological fields. This document details the vibrational properties of Yb₂O₃ as determined by Raman spectroscopy, outlines a typical experimental protocol for spectral acquisition, and presents the theoretical basis for the observed Raman active modes.

Introduction to Raman Spectroscopy of Ytterbium(III) Oxide

Ytterbium(III) oxide, also known as ytterbia, is a rare-earth sesquioxide that crystallizes in a cubic bixbyite structure (C-type) with the space group Ia-3[1][2]. This crystal structure dictates the vibrational modes of the material, which can be probed using Raman spectroscopy. Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational, rotational, and other low-frequency modes in a system[3][4]. The resulting Raman spectrum is a unique fingerprint of the material, revealing information about its crystal structure, phonon energies, and presence of impurities or defects[5].

In the context of Yb₂O₃, Raman spectroscopy is a powerful tool for characterizing its structural integrity, phase purity, and the effects of doping or environmental changes such as high pressure and temperature[6][7]. The Raman-active phonons, which are quantized modes of lattice vibration, play a crucial role in the material's thermal and optical properties[8][9].

Theoretical Background: Crystal Structure and Vibrational Modes

The cubic bixbyite structure of Yb₂O₃ has a complex unit cell containing 16 formula units (80 atoms). Group theory analysis predicts the following irreducible representations for the vibrational modes at the Γ point of the Brillouin zone:

Γ = 4Ag + 4Eg + 14Tg (or Fg) + 5Au + 5Eu + 16Tu (or Fu)[10]

Out of these, the modes with 'g' symmetry (gerade or even) are Raman active, while the 'u' symmetry modes (ungerade or odd) are infrared active. The Au and Eu modes are silent (optically inactive)[10]. Therefore, a total of 22 Raman active modes (4Ag + 4Eg + 14Tg) are theoretically predicted for Yb₂O₃[10]. However, in experimental spectra, not all of these modes are always resolved due to factors like low intensity, broadening, and overlapping of peaks[10].

Quantitative Data: Raman Peak Positions of Ytterbium(III) Oxide

The following table summarizes the experimentally observed Raman peak positions for Ytterbium(III) oxide from various sources. It is important to note that slight variations in peak positions can occur due to differences in experimental conditions, sample preparation, and instrumentation.

| Reported Raman Peak Positions (cm⁻¹) and Assignments |

| Reference |

| [11] |

| [11] |

| [7] |

| [11] |

Note: The assignments of the vibrational modes (Ag, Eg, Tg) can vary between studies and are sometimes grouped together.

Experimental Protocol for Raman Spectroscopy of Ytterbium(III) Oxide

This section outlines a generalized experimental procedure for obtaining the Raman spectrum of a Yb₂O₃ powder sample.

4.1. Sample Preparation

-

Procurement: Obtain high-purity Ytterbium(III) oxide powder. The purity of the sample is crucial to avoid interference from impurities in the Raman spectrum.

-

Form: The sample can be in the form of a loose powder, a pressed pellet, or a sintered ceramic. For loose powder, a small amount is placed on a suitable substrate (e.g., a glass slide or a specialized sample holder). For pellet form, the powder is pressed using a hydraulic press to create a smooth, flat surface.

4.2. Instrumentation and Setup

-

Raman Spectrometer: A micro-Raman spectrometer is typically used. This instrument couples a microscope to the spectrometer, allowing for precise focusing of the laser onto the sample.

-

Laser Source: A visible or near-infrared laser is used as the excitation source. Common choices include a 532 nm (frequency-doubled Nd:YAG) or a 633 nm (He-Ne) laser[12][13]. The choice of laser wavelength can be critical to avoid fluorescence from the sample or impurities.

-

Objective Lens: A microscope objective (e.g., 40x or 50x) is used to focus the laser beam onto the sample and collect the scattered light[10].

-

Gratings and Detector: The scattered light is dispersed by a diffraction grating and detected by a sensitive detector, typically a charge-coupled device (CCD) camera.

-

Filters: A notch or edge filter is used to block the intense Rayleigh scattered light (light scattered at the same frequency as the incident laser) and allow the weaker Raman scattered light to reach the detector[3][13].

4.3. Data Acquisition

-

Calibration: Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., a silicon wafer with a sharp peak at 520.7 cm⁻¹).

-

Focusing: Place the prepared Yb₂O₃ sample on the microscope stage and bring the surface into focus.

-

Laser Power and Exposure Time: Adjust the laser power and the detector exposure time to obtain a good signal-to-noise ratio without saturating the detector or causing laser-induced damage to the sample.

-

Spectral Range: Set the desired spectral range to be scanned, typically from around 50 cm⁻¹ to 1000 cm⁻¹ to cover the expected Raman modes of Yb₂O₃.

-

Acquisition: Acquire the Raman spectrum. It is common practice to average multiple acquisitions to improve the signal-to-noise ratio.

4.4. Data Analysis

-

Baseline Correction: Correct the acquired spectrum for any background fluorescence or instrumental noise.

-

Peak Fitting: Identify the Raman peaks and determine their precise positions, intensities, and full width at half maximum (FWHM) by fitting them with appropriate functions (e.g., Lorentzian or Gaussian).

-

Mode Assignment: Assign the observed peaks to the corresponding vibrational modes based on theoretical predictions and comparison with literature data.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the Raman spectrum of Ytterbium(III) oxide.

Caption: Experimental workflow for Raman spectroscopy of Ytterbium(III) oxide.

Conclusion

This guide has provided a detailed overview of the Raman scattering spectrum of Ytterbium(III) oxide. The presented data on Raman peak positions, coupled with the detailed experimental protocol, serves as a valuable resource for researchers and scientists working with this material. The understanding of the vibrational properties of Yb₂O₃ through Raman spectroscopy is essential for its application in various advanced technologies, including lasers, phosphors, and high-temperature ceramics. The provided workflow diagram offers a clear and concise representation of the experimental process, facilitating the replication and further investigation of the Raman characteristics of this important rare-earth oxide.

References

- 1. Ytterbium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. mp-2814: Yb2O3 (cubic, Ia-3, 206) [legacy.materialsproject.org]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. plus.ac.at [plus.ac.at]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Phonon - Wikipedia [en.wikipedia.org]

- 10. Raman spectroscopy of the bixbyite-type YScO3 crystal fiber | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

A Guide to X-ray Photoelectron Spectroscopy (XPS) Analysis of Ytterbium(III) Oxide for Elemental Composition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the elemental and chemical state analysis of Ytterbium(III) oxide (Yb₂O₃) using X-ray Photoelectron Spectroscopy (XPS). This surface-sensitive technique is crucial for characterizing the elemental composition, purity, and chemical environment of Yb₂O₃, a material with growing importance in various high-tech applications.

Principles of XPS for Ytterbium(III) Oxide Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful analytical technique that provides quantitative elemental and chemical state information from the surface of a material.[1] In the analysis of Ytterbium(III) oxide, a monochromatic X-ray source, typically Al Kα (1486.6 eV), irradiates the sample, causing the emission of core-level electrons.[1] The kinetic energy of these photoemitted electrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical state, allowing for detailed surface characterization.

For Ytterbium(III) oxide, the primary photoemission peaks of interest are from the Ytterbium (Yb) and Oxygen (O) core levels. The analysis of these peaks provides the elemental composition and information about the oxidation state of ytterbium and the chemical environment of oxygen.

Quantitative Elemental Composition

The elemental composition of Ytterbium(III) oxide can be determined from XPS survey scans. The theoretical atomic percentage of Ytterbium in Yb₂O₃ is 40%, and for Oxygen, it is 60%.[1] However, experimental values obtained from XPS can vary due to surface contamination or non-stoichiometry. The atomic concentrations are calculated by integrating the areas of the main photoemission peaks of each element and correcting for their respective relative sensitivity factors (RSFs).[1]

| Element | Theoretical Atomic % | Experimental Atomic % (Typical) |

| Ytterbium (Yb) | 40% | Varies based on surface conditions |

| Oxygen (O) | 60% | Varies based on surface conditions |

Table 1: Theoretical and expected experimental elemental composition of Ytterbium(III) oxide.

High-Resolution Spectral Analysis

High-resolution XPS spectra of the Yb 4d and O 1s regions provide detailed information about the chemical states.

Ytterbium (Yb) 4d Spectrum

The Yb 4d spectrum is preferred for analysis over the 3d orbitals, which are at too high a binding energy to be accessed by a standard Al Kα X-ray source.[2] The 4f orbitals are also less suitable due to their low cross-sections and proximity to the Fermi energy.[2] In Ytterbium(III) oxide, Ytterbium is in the +3 oxidation state (Yb³⁺).[3] This trivalent state results in a complex multiplet structure in the Yb 4d spectrum due to the coupling between the 4d hole and the partially filled 4f shell.[1][3]

| Yb Orbital | Binding Energy (eV) | Notes |

| Yb 4d | ~186.4 | For Yb₂O₃.[2] |

| Yb 4d₅/₂ | ~184.44 - 187.2 | Reported range for Yb³⁺ compounds.[1] |

Table 2: Typical binding energies for the Ytterbium 4d core level in Ytterbium(III) oxide.

Oxygen (O) 1s Spectrum

The O 1s spectrum in Yb₂O₃ is primarily attributed to the oxygen in the metal-oxide lattice (O²⁻). However, surface hydroxylation or adsorbed water can lead to additional peaks at higher binding energies. Deconvolution of the O 1s peak can distinguish between these different oxygen species.

| Oxygen Species | Binding Energy (eV) |

| Metal-Oxide (Yb-O) | ~529.5 - 530.5 |

| Surface Hydroxide (-OH) | ~531.0 - 532.0 |

| Adsorbed Water (H₂O) | ~532.0 - 534.0 |

Table 3: Typical binding energies for the Oxygen 1s core level in Ytterbium(III) oxide, showing contributions from different species.

Experimental Protocol

A detailed methodology is crucial for obtaining high-quality and reproducible XPS data for Ytterbium(III) oxide.

Sample Preparation

Proper sample preparation is critical to minimize surface contamination.

-

Handling: Use powder-free gloves and clean, stainless steel spatulas to handle the Yb₂O₃ powder.[1]

-

Mounting: For powder samples, press the material into a clean indium foil or onto a sample holder with double-sided carbon tape.[1] Ensure a flat and uniform surface.

Instrumentation and Data Acquisition

-

X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[1]

-

Vacuum: The analysis must be conducted under ultra-high vacuum (UHV) conditions, typically below 10⁻⁸ mbar, to prevent surface contamination.[1]

-

Charge Neutralization: Ytterbium(III) oxide is an insulating material, and surface charging can occur. A low-energy electron flood gun should be employed to compensate for this charging.[1]

-

Analysis Modes:

-

Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the Yb 4d and O 1s regions to determine chemical states and perform accurate quantification.

-

Data Analysis

-

Charge Correction: Calibrate the binding energy scale by referencing the adventitious Carbon C 1s peak to 284.8 eV.[1]

-

Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra.[1]

-

Peak Fitting: Fit the peaks in the high-resolution spectra using a mixed Gaussian-Lorentzian function to deconvolve different chemical states.[1]

-

Quantification: Calculate atomic concentrations from the survey spectrum by integrating the peak areas and dividing by their respective relative sensitivity factors (RSFs).[1]

Experimental Workflow Diagram

A flowchart illustrating the key steps in the XPS analysis of Ytterbium(III) oxide.

This guide provides a foundational understanding for researchers and professionals working with Ytterbium(III) oxide. Adherence to these protocols and a thorough understanding of the spectral features will ensure accurate and reliable characterization of this important material.

References

Unveiling the Near-Infrared Photoluminescence of Undoped Ytterbium(III) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ytterbium(III) oxide (Yb₂O₃), in its undoped state, is not characterized by significant photoluminescence in the visible spectrum. However, it exhibits a characteristic and technologically important emission in the near-infrared (NIR) region. This technical guide provides an in-depth exploration of the core photoluminescence properties of undoped Yb₂O₃, focusing on its NIR emission which originates from the intra-4f electronic transitions of the Yb³⁺ ion. This document details the electronic transitions, spectral properties, and relevant quantitative data, alongside comprehensive experimental protocols for the synthesis and characterization of this material. The information presented herein is intended to be a valuable resource for researchers and professionals working in materials science, photonics, and drug development, particularly in applications leveraging NIR emission, such as bio-imaging and sensing. It is important to note that while this guide focuses on "undoped" Yb₂O₃, much of the detailed spectroscopic data is derived from studies on lightly doped Yb:Y₂O₃ systems or Yb₂O₃ ceramics, which serve as a close proxy for the intrinsic behavior of the Yb³⁺ ion within its native oxide host.

Core Photoluminescence Properties

The luminescence of undoped Ytterbium(III) oxide is dominated by the electronic transitions within the 4f shell of the Yb³⁺ ions. Due to the shielding of the 4f electrons by the outer 5s and 5p electrons, the emission and absorption spectra consist of sharp, well-defined lines.

Electronic Transitions and Energy Levels

The Yb³⁺ ion has a simple electronic structure with only two energy levels within the 4f manifold: the ²F₇/₂ ground state and the ²F₅/₂ excited state. In the cubic bixbyite crystal structure of Yb₂O₃, the Yb³⁺ ions can occupy two distinct crystallographic sites with C₂ and C₃ᵢ symmetry. This crystal field leads to the splitting of the ground and excited states into multiple sublevels, known as Stark levels.[1][2][3]

The primary photoluminescence mechanism involves the absorption of a photon to excite an electron from a Stark level of the ²F₇/₂ ground state to a Stark level of the ²F₅/₂ excited state, followed by radiative relaxation back to the ground state. This relaxation results in the emission of a near-infrared photon.

Additionally, a charge transfer band (CTB) exists at higher energies, corresponding to the transfer of an electron from the O²⁻ ligands to the Yb³⁺ ion.[4][5] Excitation into this band can also lead to subsequent population of the ²F₅/₂ excited state and NIR emission.

Spectral Characteristics

Emission Spectrum: The photoluminescence emission of undoped Yb₂O₃ is centered in the near-infrared region, typically between 950 nm and 1100 nm. The spectrum consists of several sharp peaks corresponding to transitions from the lowest Stark level of the ²F₅/₂ excited state to the various Stark levels of the ²F₇/₂ ground state. The most intense emission peak is typically observed around 976-1030 nm.[6][7][8]

Excitation Spectrum: The excitation spectrum for the NIR emission reveals the wavelengths of light that are most efficiently absorbed to produce this luminescence. It typically shows a series of sharp peaks in the 900-1000 nm range, corresponding to the direct intra-4f transitions. Additionally, a broad and intense band can be observed in the ultraviolet region (around 200-300 nm), which is attributed to the charge transfer band.[9]

Quantitative Photoluminescence Data

The following table summarizes the key quantitative photoluminescence properties for Yb³⁺ in a Y₂O₃ host, compiled from studies on Yb-doped Y₂O₃ and Yb₂O₃ ceramics.

| Property | Value | Notes |

| Emission Wavelengths | ~976 nm, ~1030 nm, ~1078 nm | The exact peak positions and their relative intensities depend on the specific crystal structure, temperature, and measurement conditions.[6] |

| Excitation Wavelengths | 900-1000 nm (sharp peaks), ~250 nm (broad band) | The sharp peaks correspond to direct f-f transitions, while the broad UV band is the charge transfer band. |

| Luminescence Lifetime | ~1-2 ms | The lifetime of the ²F₅/₂ excited state is relatively long, which is characteristic of f-f transitions in rare-earth ions. This can be influenced by defects and impurities. |

| Quantum Yield | Not well-established for undoped Yb₂O₃ | This is a difficult parameter to measure accurately for NIR emitters and is highly dependent on the material's purity and crystallinity. |

Experimental Protocols

Synthesis of Undoped Ytterbium(III) Oxide Nanoparticles

Two common methods for the synthesis of undoped Yb₂O₃ nanoparticles are co-precipitation and hydrothermal synthesis.

2.1.1. Co-precipitation Method [10][11][12]

-

Precursor Solution Preparation: Dissolve a stoichiometric amount of Ytterbium(III) nitrate (B79036) hexahydrate (Yb(NO₃)₃·6H₂O) in deionized water to form a clear solution (e.g., 0.1 M).

-

Precipitation: Slowly add a precipitating agent, such as a solution of ammonium (B1175870) carbonate ((NH₄)₂CO₃) or ammonium hydroxide (B78521) (NH₄OH), to the ytterbium nitrate solution under vigorous stirring. The addition should be dropwise to ensure uniform particle size.

-

Aging: Continue stirring the resulting suspension for a period of time (e.g., 1-2 hours) at room temperature to allow for the complete precipitation and aging of the precursor.

-

Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products.

-

Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C) for several hours to remove the solvent.

-

Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 800-1000 °C) for a few hours in air. This step decomposes the precursor and forms the crystalline Yb₂O₃ nanoparticles.

2.1.2. Hydrothermal Method [13][14][15]

-

Precursor Solution Preparation: Prepare an aqueous solution of a ytterbium salt, such as Ytterbium(III) chloride (YbCl₃) or Ytterbium(III) nitrate (Yb(NO₃)₃).

-

pH Adjustment: Adjust the pH of the solution by adding a mineralizer, such as sodium hydroxide (NaOH) or ammonia (B1221849) (NH₃), until a desired pH is reached (typically in the basic range).

-

Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a defined period (e.g., 12-24 hours).

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the product by centrifugation or filtration and wash it several times with deionized water and ethanol.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

Photoluminescence Spectroscopy

The following protocol outlines the general procedure for measuring the near-infrared photoluminescence of undoped Yb₂O₃.

-

Sample Preparation: Prepare a sample of the synthesized Yb₂O₃ powder. The powder can be pressed into a pellet or dispersed in a suitable solvent if necessary.

-

Excitation Source: Use a tunable laser or a broadband lamp coupled with a monochromator as the excitation source. For direct excitation of the Yb³⁺ ions, a laser diode in the 900-980 nm range is typically used. For excitation via the charge transfer band, a UV source (e.g., a Xenon lamp with a monochromator set to ~250 nm) is required.

-

Sample Illumination and Emission Collection: Focus the excitation light onto the sample. Collect the emitted light at a 90-degree angle to the excitation beam to minimize scattered light. Use appropriate optical filters to block the excitation light from reaching the detector.

-

Spectral Analysis: Direct the collected emission into a monochromator to spectrally resolve the light.

-

Detection: Use a sensitive near-infrared detector, such as an Indium Gallium Arsenide (InGaAs) photodiode or a liquid-nitrogen-cooled Germanium detector, to measure the intensity of the emitted light as a function of wavelength.[16][17]

-

Data Acquisition: Record the emission spectrum by scanning the monochromator over the desired wavelength range (e.g., 900-1200 nm). For an excitation spectrum, fix the emission monochromator at the peak of the NIR emission and scan the excitation wavelength.

-

Lifetime Measurement: For luminescence lifetime measurements, use a pulsed excitation source (e.g., a pulsed laser diode or a flash lamp) and a fast detector coupled with a time-correlated single-photon counting (TCSPC) system or a digital oscilloscope to record the decay of the luminescence intensity over time.

Visualizations

Electronic Energy Levels and Transitions

Caption: Energy level diagram of Yb³⁺ in Yb₂O₃ showing NIR emission.

Experimental Workflow: Photoluminescence Measurement

Caption: Workflow for NIR photoluminescence spectroscopy of Yb₂O₃.

Conclusion

Undoped Ytterbium(III) oxide is a material whose primary luminescent feature is its strong and sharp emission in the near-infrared region, a direct consequence of the f-f electronic transitions of the Yb³⁺ ion. While it lacks significant emission in the visible spectrum, its NIR properties make it a material of considerable interest for a variety of advanced applications. This guide has provided a detailed overview of the fundamental photoluminescence properties of undoped Yb₂O₃, including the underlying electronic transitions and spectral characteristics. Furthermore, comprehensive experimental protocols for both the synthesis of Yb₂O₃ nanoparticles and their subsequent photoluminescence characterization have been outlined to aid researchers in their practical investigations. The provided visualizations of the energy level transitions and experimental workflow serve to further clarify these concepts. It is anticipated that this technical guide will be a valuable asset for scientists and professionals engaged in the study and application of rare-earth oxide materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Optical and Electrochemical Properties of Y2O3 Nanoparticles Prepared by Co-Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydrothermal synthesis of Y>2>O>3>: Yb>3+>, Er>3+> up-conversion material and luminescent properties - Beijing Institute of Technology [pure.bit.edu.cn]

- 15. Hydrothermal Synthesis of Ytterbium Silicate Nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

calculating the theoretical density of Ytterbium(III) oxide

An In-depth Technical Guide to the Calculation of the Theoretical Density of Ytterbium(III) Oxide

This technical guide provides a comprehensive methodology for (Yb₂O₃). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may utilize this material's properties in their work.

Introduction to Theoretical Density